molecular formula C10H20B2O4 B139214 Bis(neopentylglycolato)diboron CAS No. 201733-56-4

Bis(neopentylglycolato)diboron

Cat. No. B139214
CAS RN: 201733-56-4
M. Wt: 225.9 g/mol
InChI Key: MDNDJMCSXOXBFZ-UHFFFAOYSA-N
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Description

Bis(neopentylglycolato)diboron, also known as BNPG, is an organoboron compound that has been used in a variety of scientific research applications. BNPG has several unique features that make it a valuable tool for scientists: its low cost, its high solubility, and its ability to form strong coordination bonds with a variety of metals. BNPG has a wide range of applications in the fields of chemistry, biology, and materials science.

Scientific Research Applications

1. Catalysis and Ring Expansion

Bis(neopentylglycolato)diboron (B2neop2) demonstrates significant reactivity, facilitating ring expansion of N-heterocyclic carbenes at room temperature. This characteristic has substantial implications for its use in catalysis, particularly in processes involving thermally induced rearrangement and bond cleavage (Pietsch et al., 2015).

2. Organic Synthesis and Functional Group Tolerance

B2neop2 acts as an effective organocatalyst in the reduction of nitroarenes to anilines, under aerobic conditions, demonstrating broad functional group tolerance. This property is crucial for various organic synthesis applications, especially considering the compatibility with O- and N-protecting groups (Hosoya et al., 2019).

3. Conjugate Addition Reactions

B2neop2 is used in conjugate addition reactions to α,β-unsaturated ketones, showcasing good enantioselectivity. The addition of specific agents like magnesium sulfate and benzoic acid enhances this reaction, highlighting its utility in precise chemical synthesis (Sugiura et al., 2015).

4. Synthesis of Arylboronic Acids

B2neop2 has been found more efficient than other diboron compounds in the synthesis of sterically hindered arylboronic acids, particularly in palladium-mediated borylation reactions. This makes it valuable in creating complex molecules with specific properties (Fang et al., 2005).

5. Borylation of Primary Alkyl Bromides

It plays a role in the mild palladium-catalyzed borylation of alkyl bromides, displaying versatility with a range of functional groups. This process extends to alkyl iodides and tosylates, underscoring its broad utility in chemical synthesis (Joshi-Pangu et al., 2012).

Mechanism of Action

Target of Action

Bis(neopentyl glycolato)diboron, also known as 5,5,5’,5’-tetramethyl-2,2’-bi(1,3,2-dioxaborinane), primarily targets organic compounds in chemical reactions . It is a boronating agent that provides the corresponding boronate ester via Pd-catalyzed coupling .

Mode of Action

The compound interacts with its targets by donating boron atoms to form boronate esters . This interaction is facilitated by a palladium catalyst, which aids in the coupling process . The compound has been found to be more efficient than bis(pinacolato)diboron for the synthesis of hindered ortho-substituted arylboronic acids .

Biochemical Pathways

The primary biochemical pathway affected by Bis(neopentyl glycolato)diboron is the formation of boronate esters . These esters are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture , which can affect its stability and efficacy in reactions.

Result of Action

The result of Bis(neopentyl glycolato)diboron’s action is the formation of boronate esters . These esters can then participate in further reactions, such as the Suzuki-Miyaura cross-coupling, leading to the formation of new carbon-carbon bonds .

Action Environment

The action of Bis(neopentyl glycolato)diboron is influenced by environmental factors such as temperature, moisture, and the presence of a suitable catalyst . The compound is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . The presence of a palladium catalyst is crucial for its action in the formation of boronate esters .

Safety and Hazards

Bis(neopentylglycolato)diboron is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Bis(neopentylglycolato)diboron has been found to be more efficient than bis(pinacolato)diboron for the synthesis of hindered ortho-substituted arylboronic acids . It has potential applications in the field of organic synthesis and catalysis .

properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDJMCSXOXBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370207
Record name Bis(neopentyl glycolato)diboron
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Molecular Weight

225.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201733-56-4
Record name Bis(neopentyl glycolato)diboron
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane
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Record name Bis(neopentyl glycolato)diboron
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Record name 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane
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Record name 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bis(neopentylglycolato)diboron interact with transition metals?

A1: B2nep2 can act as both a bidentate ligand and a reducing agent with early transition metal chlorides. [] It coordinates to the metal center through its two oxygen atoms. In some cases, like with niobium(V) and molybdenum(V) chlorides, B2nep2 can also donate an electron, reducing the metal center and forming MCl4(B2nep2) complexes. []

Q2: What is the role of 4,4'-bipyridyl in reactions involving B2nep2?

A2: 4,4'-bipyridyl acts as an organocatalyst in reactions involving B2nep2. [, , ] It activates the B-B bond in B2nep2, forming N,N'-bis[(neopentylglycolato)boryl]-4,4'-bipyridinylidene. This activated species plays a crucial role in reducing nitroarenes to anilines [] and in synthesizing indole derivatives from azoarenes and ketones. []

Q3: Can you describe the mechanism of nitrobenzene reduction by B2nep2 in the presence of 4,4'-bipyridine?

A3: DFT studies revealed a multi-step mechanism involving the formation of an N-boryl 4,4'-bipyridyl radical as a key intermediate. [] This radical plays a crucial role both in forming the active N,N'-diboryl-4,4'-bipyridinylidene species and in the reduction of nitrobenzene. The reduction process involves a unique single-step reaction with three stages, ultimately leading to arylnitrene formation on a triplet potential energy surface. []

Q4: What are some notable applications of B2nep2 in organic synthesis?

A4: B2nep2 has been successfully utilized in various organic reactions, including:

  • Reduction of nitroarenes to anilines: This reaction, catalyzed by 4,4'-bipyridyl, proceeds under aerobic conditions and exhibits broad functional group tolerance. []
  • Synthesis of indole derivatives: B2nep2, in conjunction with 4,4'-bipyridyl as an organocatalyst, enables the synthesis of diversely functionalized indoles from azoarenes and ketones. []
  • Borylation reactions: B2nep2 can be used for the copper-catalyzed borylation of primary and secondary alkyl bromides. []

Q5: Does B2nep2 react with N-heterocyclic carbenes (NHCs)?

A5: Yes, B2nep2 demonstrates high reactivity with NHCs. [] While bis(catecholato)diboron forms stable mono- and bis-NHC adducts, B2nep2 readily undergoes ring expansion with NHCs even at room temperature, highlighting its higher reactivity and potential implications for catalytic applications. []

Q6: What is the molecular formula, weight, and melting point of B2nep2?

A6:

  • Molecular Formula: C10H20B2O4 []
  • Molecular Weight: 225.89 g/mol []
  • Melting Point: 180.5–184.5 °C (dec) []

Q7: Are there any specific handling and storage recommendations for B2nep2?

A7: B2nep2 should be handled with care, avoiding contact with skin and eyes. [] It is recommended to store it in a tightly closed container in a dry area and refrigerated below 4 °C. []

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